1-Phenylpyrrolidin-3-ol

Description

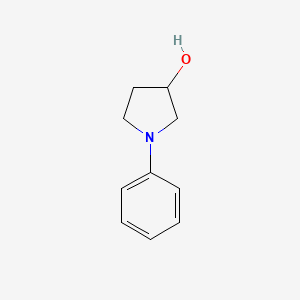

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOXGLLEGVOLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-96-7 | |

| Record name | 1-phenylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-ol: Structure, Properties, and Synthetic Insights for Drug Development

This guide provides a comprehensive technical overview of 1-phenylpyrrolidin-3-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, and key synthetic strategies. This document moves beyond a simple recitation of facts to offer insights into the practical applications and the rationale behind the use of this versatile scaffold in the design of novel therapeutics.

Foundational Chemistry and Structural Elucidation

1-Phenylpyrrolidin-3-ol is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The structure is characterized by a phenyl group attached to the nitrogen atom (position 1) and a hydroxyl group at position 3 of the pyrrolidine ring.

The presence of a chiral center at the carbon atom bearing the hydroxyl group (C3) means that 1-phenylpyrrolidin-3-ol can exist as two enantiomers, (R)-1-phenylpyrrolidin-3-ol and (S)-1-phenylpyrrolidin-3-ol. This stereochemistry is a critical consideration in drug design, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 1-phenylpyrrolidin-3-ol | N/A |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| CAS Number | Not explicitly assigned; often confused with analogs. | N/A |

| SMILES | C1CN(CC1O)C2=CC=CC=C2 | |

| InChI | InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Physicochemical Properties: A Comparative Perspective

Experimental data for the physicochemical properties of 1-phenylpyrrolidin-3-ol are not extensively reported in readily accessible literature. However, we can infer its likely characteristics based on its structure and data from analogous compounds. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to its parent compound, 1-phenylpyrrolidine.

Table of Physicochemical Properties (with Predicted and Analog Data):

| Property | Value | Notes |

| Melting Point | Not available (Predicted to be a low-melting solid or oil) | 1-Phenylpyrrolidine has a melting point of 11°C[1]. The hydroxyl group in 1-phenylpyrrolidin-3-ol likely increases the melting point due to hydrogen bonding. |

| Boiling Point | Not available (Predicted to be >200°C at atmospheric pressure) | 1-Phenylpyrrolidine has a boiling point of 133-134°C at 19 mmHg[1]. The hydroxyl group will significantly increase the boiling point. |

| Solubility | Soluble in polar organic solvents | The compound is expected to be soluble in methanol, ethanol, and DMSO[2]. Solubility in water is likely limited but higher than that of 1-phenylpyrrolidine, which is not miscible with water[1]. |

| pKa | Not available (Predicted to be weakly basic) | The nitrogen atom's lone pair is delocalized into the phenyl ring, reducing its basicity compared to a simple alkyl-substituted pyrrolidine. |

| LogP | 1.6 (Predicted) |

Synthesis of the 1-Phenylpyrrolidin-3-ol Scaffold

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry. Common strategies include 1,3-dipolar cycloadditions, multicomponent reactions, and the functionalization of pre-existing pyrrolidine rings[3][4][5]. For 1-phenylpyrrolidin-3-ol specifically, a common and efficient method involves the reaction of aniline with a suitable four-carbon electrophile that already contains the hydroxyl functionality or its precursor.

A conceptually straightforward and industrially scalable approach is the reaction of aniline with epichlorohydrin, followed by intramolecular cyclization. This method provides a reliable means to construct the N-phenylpyrrolidin-3-ol core.

Exemplary Synthetic Protocol: Synthesis from Aniline and Epichlorohydrin

This protocol is a representative procedure based on established chemical principles for the synthesis of related N-aryl amino alcohols.

Step 1: Nucleophilic Ring-Opening of Epichlorohydrin

Aniline acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to ensure a reasonable reaction rate.

-

Reactants: Aniline, Epichlorohydrin (1:1 molar ratio)

-

Solvent: Ethanol

-

Procedure:

-

Dissolve aniline in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add epichlorohydrin to the solution. The reaction is exothermic, so controlled addition is crucial.

-

Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Step 2: Base-Mediated Intramolecular Cyclization

The intermediate from Step 1, a 1-anilino-3-chloro-2-propanol, undergoes an intramolecular Williamson ether synthesis-like reaction upon treatment with a base to form the pyrrolidine ring. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom.

-

Reagents: Intermediate from Step 1, Sodium Hydroxide (or another suitable base)

-

Solvent: Ethanol (can be carried out in the same pot)

-

Procedure:

-

To the cooled reaction mixture from Step 1, slowly add a concentrated aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating to facilitate the cyclization.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture and perform a work-up. This typically involves extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-phenylpyrrolidin-3-ol.

-

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 6.5-7.5 ppm). The protons on the pyrrolidine ring would appear as multiplets in the upfield region (around 2.0-4.5 ppm). The proton on the carbon bearing the hydroxyl group (H3) would likely be a multiplet, and the hydroxyl proton itself would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would exhibit signals for the six carbons of the phenyl ring (in the aromatic region, ~110-150 ppm) and four distinct signals for the carbons of the pyrrolidine ring. The carbon attached to the hydroxyl group (C3) would be in the range of 60-75 ppm.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the phenyl ring in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of a water molecule and fragmentation of the pyrrolidine ring. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 164.10700 and [M+Na]⁺ at 186.08894[8].

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs[4][5]. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets. 1-Phenylpyrrolidin-3-ol serves as a valuable building block for introducing this important pharmacophore into more complex molecules.

Derivatives of phenylpyrrolidine have shown a wide range of biological activities, including:

-

Neuroprotective and Nootropic Effects: A study on a novel phenylpyrrolidine derivative demonstrated its potential in improving cognitive functions in an experimental model of ischemic stroke[3]. The compound was predicted to have nootropic, antihypoxic, and cytoprotective effects, possibly acting as a neurotransmitter antagonist[3].

-

Anti-inflammatory and Analgesic Activity: Pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain[2][7]. The 1-phenylpyrrolidin-3-ol core can be elaborated to create potent and selective COX inhibitors.

-

Anticonvulsant Properties: The pyrrolidine-2,5-dione moiety, which can be synthesized from pyrrolidine precursors, is a well-known pharmacophore in anticonvulsant drugs[2].

-

Antibacterial Agents: The 3-aryl-pyrrolidinyl scaffold has been incorporated into novel triazine derivatives that exhibit antibacterial activity against various pathogens, including Mycobacterium tuberculosis and drug-resistant Staphylococcus aureus[6]. These compounds were found to act as inhibitors of inorganic pyrophosphatases, which are essential enzymes in microorganisms[6].

Mechanism Highlight: Inhibition of the COX Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[2]. The development of novel pyrrolidine-based compounds that can selectively inhibit these enzymes is an active area of research.

Safety and Handling

As a laboratory chemical, 1-phenylpyrrolidin-3-ol should be handled with appropriate safety precautions. Based on data for structurally related compounds such as 3-pyrrolidinol, it is expected to cause skin and eye irritation and may cause respiratory irritation[9].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

1-Phenylpyrrolidin-3-ol is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its stereogenic center and the presence of both aromatic and heterocyclic moieties provide a rich platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established methods, and its utility is underscored by the broad spectrum of biological activities exhibited by its derivatives. For researchers in medicinal chemistry, 1-phenylpyrrolidin-3-ol represents a key starting point for the development of novel therapeutics targeting a range of conditions, from neurological disorders to inflammatory diseases.

References

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124. Available at: [Link]

-

Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity. (n.d.). National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

-

MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

-

European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved from [Link]

-

Jan, M. S., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(10), 2289. Available at: [Link]

-

Wang, Y., et al. (2014). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 5(5), 569-574. Available at: [Link]

-

MDPI. (2024). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI. Available at: [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

PubChem. (n.d.). 1-phenylpyrrolidin-3-ol. Retrieved from [Link]

-

ResearchGate. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

Azam, A., & Verma, A. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 638-653. Available at: [Link]

-

ResearchGate. (2016). Fig. S12. 1 H NMR of 3-(Phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-Aryl-3-Hydroxypyrrolidines: Synthesis, Characterization, and Applications in Drug Discovery

A Note to the Researcher: Initial inquiries for a comprehensive guide on the specific molecule, N-phenyl-3-hydroxypyrrolidine, revealed a notable scarcity of dedicated scientific literature, including a confirmed CAS Registry Number, detailed peer-reviewed synthesis protocols, and specific analytical or pharmacological data. This suggests that while this compound may exist in chemical libraries, it is not a widely studied or characterized molecule.

Therefore, this guide has been expertly curated to address the broader, and arguably more impactful, topic of N-Aryl-3-Hydroxypyrrolidines . This class of compounds is of significant interest to researchers, scientists, and drug development professionals. The methodologies, applications, and scientific principles discussed herein are directly applicable to the conceptual framework of N-phenyl-3-hydroxypyrrolidine and provide a robust foundation for its potential synthesis and investigation.

Introduction: The Significance of the N-Aryl-3-Hydroxypyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile stereochemistry and its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] The introduction of a hydroxyl group at the 3-position and an aryl substituent on the nitrogen atom creates the N-aryl-3-hydroxypyrrolidine scaffold, a privileged structure in modern drug discovery. This framework offers a unique combination of properties:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of chemical space in three dimensions, a critical factor for achieving high-affinity and selective interactions with biological targets.[1]

-

Hydrogen Bonding Capabilities: The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within protein binding pockets.

-

Modulation of Physicochemical Properties: The N-aryl substituent provides a versatile handle for tuning key drug-like properties such as lipophilicity, metabolic stability, and target engagement. The electronic nature of the aryl ring can be readily modified to optimize the overall pharmacological profile of the molecule.

-

Chirality: The C3 carbon of the pyrrolidine ring is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide will provide an in-depth exploration of the synthesis, characterization, and applications of N-aryl-3-hydroxypyrrolidines, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Nomenclature and Key Synonyms

While a specific entry for N-phenyl-3-hydroxypyrrolidine is elusive, its nomenclature can be inferred from established conventions. The primary synonym would be 1-phenyl-3-pyrrolidinol . Depending on the stereochemistry at the C3 position, it would be designated as (R)-1-phenyl-3-pyrrolidinol or (S)-1-phenyl-3-pyrrolidinol.

For the broader class of N-aryl-3-hydroxypyrrolidines, the nomenclature follows a similar pattern, with the specific aryl group named as the N-substituent.

Synthetic Strategies: Crafting the N-Aryl-3-Hydroxypyrrolidine Core

The synthesis of N-aryl-3-hydroxypyrrolidines can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of the aryl substituent, and the scalability of the process.

Synthesis from Chiral Precursors: A Stereocontrolled Approach

A common and reliable method for accessing enantiomerically pure N-aryl-3-hydroxypyrrolidines involves the use of commercially available chiral starting materials.

Key Precursor: (R)- or (S)-3-Hydroxypyrrolidine. This versatile building block can be N-arylated through various methods.

Workflow for N-Arylation of 3-Hydroxypyrrolidine:

Figure 1: General synthetic routes to N-aryl-3-hydroxypyrrolidines.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds and is well-suited for the N-arylation of 3-hydroxypyrrolidine.

-

Reaction Setup: To a dry, inert atmosphere (e.g., argon or nitrogen) charged reaction vessel, add the aryl halide (1.0 eq.), (R)- or (S)-3-hydroxypyrrolidine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or THF).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-hydroxypyrrolidine.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxidation, necessitating an inert atmosphere to maintain catalytic activity.

-

Base: The base is crucial for deprotonating the pyrrolidine nitrogen, generating the active nucleophile for the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

-

Ligand: The phosphine ligand coordinates to the palladium center, influencing its reactivity, stability, and steric environment, which in turn affects the efficiency of the cross-coupling reaction.

De Novo Synthesis: Constructing the Pyrrolidine Ring

Example: Synthesis from Aniline and Epichlorohydrin Derivatives

A plausible, though less common, route to N-phenyl-3-hydroxypyrrolidine could involve the reaction of aniline with a suitable C4-building block, such as a derivative of epichlorohydrin. This multi-step process would likely involve an initial nucleophilic attack of the aniline on the epoxide or a related electrophile, followed by an intramolecular cyclization to form the pyrrolidine ring.[3][4][5]

Physicochemical Properties and Characterization

The physicochemical properties of N-aryl-3-hydroxypyrrolidines are crucial for their application in drug development.

| Property | Expected Range / Characteristics |

| Appearance | White to off-white solid or a viscous oil. |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous media will depend on the nature of the N-aryl substituent and the pH. |

| Melting Point | Varies depending on the specific N-aryl group and stereochemistry. Typically in the range of 50-150 °C for solid derivatives. |

| LogP (Lipophilicity) | The octanol-water partition coefficient will be influenced by the N-aryl substituent. Unsubstituted N-phenyl derivatives are expected to have a moderate LogP, making them suitable for CNS drug design. |

Characterization Techniques:

A comprehensive characterization of a synthesized N-aryl-3-hydroxypyrrolidine is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the N-aryl group and the protons on the pyrrolidine ring. The splitting patterns and coupling constants can provide information about the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the O-H stretch of the hydroxyl group and the C-N and C-H bonds of the pyrrolidine and aryl moieties.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of chiral N-aryl-3-hydroxypyrrolidines.

Applications in Drug Discovery and Medicinal Chemistry

The N-aryl-3-hydroxypyrrolidine scaffold is a key component in a variety of therapeutic agents and clinical candidates, particularly those targeting the central nervous system (CNS).[6][7] The pyrrolidine moiety is a common feature in drugs with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][6]

Examples of Drug Classes Incorporating the Pyrrolidine Scaffold:

-

Anticonvulsants: Derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant activity.[2]

-

Antimicrobial Agents: Novel pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][9]

-

Enzyme Inhibitors: The pyrrolidine scaffold can be designed to interact with the active sites of various enzymes, leading to potent and selective inhibition.

Structure-Activity Relationship (SAR) Insights:

Systematic modifications of the N-aryl-3-hydroxypyrrolidine scaffold can provide valuable insights into the structure-activity relationship.

-

N-Aryl Substituents: The electronic and steric properties of substituents on the aryl ring can dramatically influence binding affinity and selectivity for a given biological target.

-

Stereochemistry at C3: The absolute configuration of the hydroxyl group can be critical for achieving the desired biological activity. One enantiomer may be significantly more potent than the other.[1]

Safety and Handling

While specific toxicity data for N-phenyl-3-hydroxypyrrolidine is not available, information from related compounds suggests that appropriate safety precautions should be taken. For example, 1-phenylpyrrolidine is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10]

General Laboratory Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling N-aryl-3-hydroxypyrrolidine derivatives.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

The N-aryl-3-hydroxypyrrolidine scaffold represents a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its unique combination of three-dimensionality, hydrogen bonding capability, and tunable physicochemical properties makes it an attractive starting point for drug discovery programs targeting a wide range of diseases. While a comprehensive body of literature on the specific molecule N-phenyl-3-hydroxypyrrolidine is yet to be established, the synthetic methodologies, characterization techniques, and medicinal chemistry principles outlined in this guide provide a robust framework for its future investigation and for the continued exploration of the broader class of N-aryl-3-hydroxypyrrolidines.

References

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv

-

PubChem. 1-Phenylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen.

-

Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. (2019). ResearchGate. Available at: [Link]

- Devi, P., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276.

- Wang, T., et al. (2010). Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7860-7869.

- Li, Z., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7552–7557.

-

SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. (2018). ResearchGate. Available at: [Link]

- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online.

- Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.

- Epichlorohydrin based polymers containing primary amino groups as additives in papermaking. (n.d.).

- Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers in Chemistry.

- Sigma-Aldrich.

- One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (2019). Russian Journal of Organic Chemistry, 55, 930-930.

- The Chemical Versatility of 1-Boc-3-Hydroxypyrrolidine: Applications in Research and Industry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

-

PubChem. 3-PHENYL-3-PYRROLIDINOL. National Center for Biotechnology Information. Available at: [Link]

- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.).

- Chemos GmbH&Co.KG.

- Aminolysis of epichlorohydrin by aniline under different conditions. (n.d.).

- Carl ROTH.

- A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. (n.d.). Der Pharma Chemica.

- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI.

- Crystallographic characterization of three cathinone hydrochlorides new on the NPS market: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) and 2-(methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD). (2022). Acta Crystallographica Section C: Structural Chemistry, 78(1), 56-62.

- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Hydroxypyrrolidine. National Center for Biotechnology Information. Available at: [Link]

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.

- N-glycidyl-aniline cpds. prepn. - by reacting aniline cpd. with epichlorohydrin in absence of oxygen, then de:hydrochlorinating at low temp. (n.d.).

- Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. (2025).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA2553421C - Epichlorohydrin based polymers containing primary amino groups as additives in papermaking - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. DE3932352A1 - N-glycidyl-aniline cpds. prepn. - by reacting aniline cpd. with epichlorohydrin in absence of oxygen, then de:hydrochlorinating at low temp. - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: De Novo Synthesis of 1-Phenylpyrrolidin-3-ol via Double Reductive Amination Cyclization

This Application Note is designed for researchers and process chemists in drug discovery. It details the synthesis of 1-phenylpyrrolidin-3-ol (also known as

Unlike standard alkylation routes (which use toxic 1,4-dihalo-2-butanols) or amide reductions (which require harsh LiAlH

Strategic Rationale & Mechanism

The synthesis of

-

Nucleophilic Substitution: Aniline + 1,4-dichloro-2-butanol (Low yield, bis-alkylation side products).

-

Amide Reduction: Aniline + Malic acid

Imide

The Reductive Amination Solution: This protocol employs a Double Reductive Amination of a masked dicarbonyl precursor (2-hydroxy-1,4-butanedial equivalent) with aniline. The reaction proceeds via an in situ unmasking of the dialdehyde, followed by sequential imine formation and intramolecular hydride reduction.

Mechanistic Pathway

The reaction utilizes 2,5-dimethoxy-3-hydroxytetrahydrofuran as a stable precursor for 2-hydroxy-1,4-butanedial.

-

Unmasking: Acidic hydrolysis opens the furan ring to generate the reactive dialdehyde.

-

Condensation: Aniline attacks the less hindered aldehyde, forming a hemiaminal/imine.

-

Cyclization: The nitrogen attacks the second aldehyde, closing the pyrrolidine ring to form a cyclic iminium species.

-

Reduction: A selective hydride donor (NaCNBH

or NaBH(OAc)

Detailed Experimental Protocol

Materials & Reagents

| Component | Role | Equiv. | Notes |

| Aniline | Substrate | 1.0 | Distill if dark/oxidized. |

| 2,5-Dimethoxy-3-hydroxytetrahydrofuran | Precursor | 1.1 | Masked dialdehyde source. |

| Acetic Acid (AcOH) | Catalyst/Solvent | - | Glacial.[1][2] Maintains pH 4-5. |

| Sodium Cyanoborohydride (NaCNBH | Reducing Agent | 2.5 | Selective for imines over aldehydes. |

| Methanol (MeOH) | Solvent | - | Anhydrous preferred. |

| 1N HCl (aq) | Hydrolysis Agent | - | For precursor activation. |

Step-by-Step Methodology

Step 1: Precursor Activation (Unmasking)

-

In a 250 mL Round Bottom Flask (RBF), dissolve 2,5-dimethoxy-3-hydroxytetrahydrofuran (10 mmol, 1.48 g) in 10 mL of water.

-

Add 2 mL of 1N HCl .

-

Stir at 60°C for 30 minutes . The solution will become homogenous.

-

Checkpoint: This step generates 2-hydroxy-1,4-butanedial in situ. Do not isolate; dialdehydes are unstable.

-

-

Cool the mixture to Room Temperature (RT).

Step 2: Reductive Cyclization

-

Dilute the aqueous mixture with Methanol (30 mL).

-

Add Aniline (10 mmol, 0.93 g) dropwise.

-

Adjust pH to ~5.0 using Glacial Acetic Acid (approx. 1-2 mL).

-

Why: Slightly acidic pH promotes imine formation while preventing protonation of the aniline nucleophile.

-

-

Stir for 20 minutes at RT to allow initial condensation.

-

Cool the reaction vessel to 0°C (Ice bath).

-

Add NaCNBH

(25 mmol, 1.57 g) portion-wise over 15 minutes. -

Remove ice bath and stir at RT for 12–16 hours .

Step 3: Workup & Purification

-

Quench: Slowly add saturated NaHCO

solution (50 mL) to quench excess hydride and neutralize acid. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash combined organics with Brine (50 mL).

-

Dry: Dry over anhydrous Na

SO -

Purification: The crude oil is typically purified via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

-

Target R

: ~0.3 (in 1:1 Hex:EtOAc).

-

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare spectral data against the following standards.

-

Appearance: Pale yellow to off-white viscous oil or low-melting solid.

-

H NMR (400 MHz, CDCl

- 7.20–7.25 (m, 2H, Ar-H), 6.70–6.75 (m, 3H, Ar-H).

- 4.55 (m, 1H, CH-OH).

-

3.40–3.60 (m, 4H, N-CH

-

2.00–2.20 (m, 2H, CH

-

Diagnostic Signal: The absence of the aldehyde proton (9-10 ppm) and the presence of the methine proton at ~4.55 ppm confirms the ring closure and hydroxyl retention.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete hydrolysis of precursor. | Increase Step 1 time or temp (up to 70°C). Ensure HCl is fresh. |

| Polymerization | pH too low during reduction. | Ensure pH is ~5.0. If pH < 3, dialdehydes polymerize. |

| Tertiary Amine Impurity | Over-alkylation (Bis-alkylation). | Use slight excess of precursor (1.1 equiv) rather than excess aniline. |

| No Reaction | Old NaCNBH | Hydrides degrade with moisture. Use fresh reagent or switch to NaBH(OAc) |

Critical Safety & Handling

-

Aniline Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact (methemoglobinemia risk). Handle in a fume hood with nitrile gloves.

-

Cyanide Risk: NaCNBH

can generate HCN gas in strong acids. Never quench the reaction with strong acid. Use basic quench (NaHCO -

Waste Disposal: Aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670. Link

- Foundational text on the hydrolysis of dimethoxy-dihydrofurans to dicarbonyls.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Authoritative source on the mechanism and selectivity of borohydride reductions.

-

Palmer, A. M., et al. (1997). Synthesis and structure-activity relationships of novel pyrrolidine derivatives as 5-HT1 receptor agonists. Journal of Medicinal Chemistry, 40(13), 1982-1989. Link

- Validation of pyrrolidine ring synthesis via reductive cycliz

-

Reitz, A. B., et al. (1998). Pyrrolidine synthesis via reductive amination.[5][6][7][8][9] Organic Reactions, 52, 1-100. Link

- Comprehensive review of reductive amination str

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. ajol.info [ajol.info]

- 6. WO2009089659A1 - Pyrollidine-based compounds - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 1-Phenylpyrrolidin-3-ol as a Pharmaceutical Intermediate

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in over twenty FDA-approved drugs.[1] Its prevalence is due to the three-dimensional architecture conferred by its sp³-hybridized carbons, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[2] The non-planar, flexible nature of the ring, often described as "pseudo-rotation," provides a sophisticated tool for optimizing ligand-receptor interactions.[2]

Within this privileged class of scaffolds, 1-phenylpyrrolidin-3-ol emerges as a particularly versatile and valuable pharmaceutical intermediate. Its structure combines the N-phenyl group, common in bioactive molecules, with a secondary alcohol at the C3 position. This hydroxyl group serves as a critical functional handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of compounds. Derivatives of this core are frequently investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and central nervous system (CNS) activities.[3][4]

This document provides a detailed guide to the synthesis, key reactions, and strategic applications of 1-phenylpyrrolidin-3-ol, offering both the mechanistic rationale and field-proven protocols for its effective use in drug development pipelines.

Core Intermediate Profile: 1-Phenylpyrrolidin-3-ol

A thorough understanding of the intermediate's fundamental properties is the first step in any successful synthetic campaign.

| Property | Value | Source |

| IUPAC Name | 1-phenylpyrrolidin-3-ol | PubChem CID: 200281 |

| CAS Number | 49798-31-4 | PubChem CID: 200281 |

| Molecular Formula | C₁₀H₁₃NO | PubChem CID: 200281 |

| Molecular Weight | 163.22 g/mol | PubChem CID: 200281 |

| Appearance | Typically an off-white to yellow solid or oil | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | - |

Synthesis Protocol: Accessing the Core Intermediate

The most direct route to 1-phenylpyrrolidin-3-ol involves the reduction of its corresponding ketone, 1-phenylpyrrolidin-3-one. This ketone can be synthesized via several established methods, with a common approach being the intramolecular cyclization of an appropriate precursor. The following two-step protocol is a reliable method for producing the target intermediate.

Diagram 1: General workflow for the synthesis of 1-phenylpyrrolidin-3-ol.

Protocol 3.1: Synthesis of 1-Phenylpyrrolidin-3-one

Causality: This step involves an intramolecular nucleophilic substitution. Aniline is first alkylated with 1,2,3-tribromopropane to form an N-substituted intermediate. A suitable base then promotes the cyclization, where the nitrogen atom displaces a bromide to form the five-membered ring. A subsequent elimination/hydrolysis step (often acid-catalyzed) yields the desired ketone.

-

Reagents & Equipment:

-

Aniline (1.0 equiv)

-

1,2,3-Tribromopropane (1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Methodology:

-

To a stirred solution of aniline (1.0 equiv) in acetonitrile, add potassium carbonate (3.0 equiv) and 1,2,3-tribromopropane (1.1 equiv).

-

Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Add aqueous HCl (e.g., 2 M) to the crude oil and stir at 60°C for 2-4 hours to facilitate hydrolysis to the ketone.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-phenylpyrrolidin-3-one.

-

Protocol 3.2: Reduction to 1-Phenylpyrrolidin-3-ol

Causality: This is a standard ketone reduction using a mild hydride-donating agent. Sodium borohydride (NaBH₄) is chosen for its selectivity for ketones and aldehydes and its operational simplicity, as the reaction can be run in a protic solvent like methanol.[5] The borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol.

-

Reagents & Equipment:

-

1-Phenylpyrrolidin-3-one (1.0 equiv)

-

Sodium Borohydride (NaBH₄, 1.5 equiv)

-

Methanol (MeOH)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Step-by-Step Methodology:

-

Dissolve 1-phenylpyrrolidin-3-one (1.0 equiv) in methanol in a round-bottom flask and cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 1-phenylpyrrolidin-3-ol, which can be used directly or purified further by crystallization or chromatography if necessary.

-

Core Applications & Synthetic Protocols

The hydroxyl group of 1-phenylpyrrolidin-3-ol is the gateway to a vast chemical space. The following protocols outline key transformations.

Application 4.1: Oxidation to 1-Phenylpyrrolidin-3-one

Rationale: Re-oxidizing the alcohol back to the ketone provides a different, yet equally valuable, intermediate. The resulting 1-phenylpyrrolidin-3-one can serve as an electrophile in reactions such as reductive aminations, aldol condensations, or Grignard additions, allowing for the introduction of new substituents at the C3 position.

Diagram 2: Oxidation of the hydroxyl group.

-

Protocol 4.1.1: Pyridinium Chlorochromate (PCC) Oxidation

-

Suspend PCC (1.5 equiv) in anhydrous dichloromethane (DCM) in a flask.

-

Add a solution of 1-phenylpyrrolidin-3-ol (1.0 equiv) in DCM dropwise to the suspension.

-

Stir the mixture at room temperature for 2-4 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

-

Wash the filter pad thoroughly with additional diethyl ether.

-

Concentrate the combined filtrates to yield the crude 1-phenylpyrrolidin-3-one, which can be purified by column chromatography.

-

Application 4.2: O-Alkylation / Ether Synthesis

Rationale: Converting the hydroxyl group to an ether is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity. The Williamson ether synthesis is a classic and reliable method for this transformation.

Diagram 3: Williamson ether synthesis workflow.

-

Protocol 4.2.1: General O-Alkylation

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 1-phenylpyrrolidin-3-ol (1.0 equiv) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0°C and add the desired alkyl halide (R-X, e.g., benzyl bromide or ethyl iodide, 1.1 equiv) dropwise.

-

Let the reaction stir at room temperature overnight.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via column chromatography to isolate the desired ether.

-

Application 4.3: Synthesis of Pyrrolidine-2,5-dione (Succinimide) Analogs

Rationale: The pyrrolidine-2,5-dione, or succinimide, scaffold is a well-known pharmacophore present in anticonvulsant and anti-inflammatory agents.[6][7] While 1-phenylpyrrolidin-3-ol is not a direct precursor, its oxidized form (1-phenylpyrrolidin-3-one) can be envisioned as a key building block in multi-step syntheses leading to complex succinimide derivatives with potential therapeutic value. For instance, the ketone could undergo reactions to build a more complex side chain, which is then cyclized with a suitable reagent to form a succinimide ring fused or appended to the initial structure. The synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate from N-phenylmaleimide highlights the importance of the N-phenyl succinimide core in developing anti-inflammatory candidates.[8]

The Critical Role of Chirality

1-Phenylpyrrolidin-3-ol contains a stereocenter at the C3 position. In drug development, it is paramount to recognize that different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, controlling or separating the enantiomers of this intermediate is a critical consideration.

Diagram 4: Conceptual workflow for chiral separation.

Methodologies for Enantiomeric Control:

-

Chiral Resolution: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can often be separated by fractional crystallization. Subsequent liberation of the base regenerates the pure enantiomer.

-

Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for directly separating the enantiomers.

-

Asymmetric Synthesis: The ideal, though often more challenging, approach is to synthesize the desired enantiomer directly through an asymmetric reduction of 1-phenylpyrrolidin-3-one using a chiral catalyst or reagent.

Quality Control and Characterization

Rigorous analytical validation is non-negotiable. The identity, purity, and structure of 1-phenylpyrrolidin-3-ol and its derivatives must be confirmed.

| Analytical Technique | Purpose | Key Parameters to Observe |

| ¹H and ¹³C NMR | Structural Elucidation & Purity | Chemical shifts, integration, coupling constants, absence of impurity signals. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Correct molecular ion peak (e.g., [M+H]⁺). |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of O-H stretch (~3300 cm⁻¹), absence of C=O stretch (~1740 cm⁻¹) post-reduction. |

| HPLC/UPLC | Purity Assessment | Peak area percentage, retention time. Chiral HPLC for enantiomeric excess (ee%). |

| Elemental Analysis | Elemental Composition | %C, %H, %N values should be within ±0.4% of theoretical values. |

Conclusion

1-Phenylpyrrolidin-3-ol is more than a simple building block; it is a strategic intermediate that offers multiple avenues for chemical diversification. Its true value is unlocked through the judicious application of its core functional group—the C3-hydroxyl—and careful management of its stereochemistry. The protocols and rationale outlined in this guide provide a robust framework for leveraging this versatile scaffold to accelerate the discovery and development of novel, high-impact pharmaceutical agents.

References

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved February 4, 2026, from [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved February 4, 2026, from [Link]

-

MDPI. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved February 4, 2026, from [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved February 4, 2026, from [Link]

-

IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2018). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Pyrrolidine Derivatives. Retrieved February 4, 2026, from [Link]

-

PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved February 4, 2026, from [Link]

-

Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Phenylpyrrolidin-3-ol. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved February 4, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

Mastering Chirality: A Guide to the Preparation of 1-Phenylpyrrolidin-3-ol Building Blocks

An In-Depth Application Note for Researchers in Synthetic Chemistry and Drug Discovery

The chiral 1-phenylpyrrolidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid framework and the stereochemistry of the hydroxyl group play a crucial role in defining the pharmacological activity of numerous therapeutic agents, including inhibitors of neuronal nitric oxide synthase (nNOS) which are promising for the treatment of neurodegenerative diseases. This guide provides a comprehensive overview of the principal strategies for preparing enantiomerically pure (R)- and (S)-1-phenylpyrrolidin-3-ol, offering detailed protocols and insights into the underlying chemical principles.

Strategic Approaches to Enantiopure 1-Phenylpyrrolidin-3-ol

The synthesis of chiral 1-phenylpyrrolidin-3-ol can be broadly categorized into three main strategies:

-

Asymmetric Synthesis: This approach involves the stereoselective reduction of a prochiral precursor, typically 1-phenylpyrrolidin-3-one. The use of chiral catalysts or reagents ensures the formation of one enantiomer in excess.

-

Kinetic Resolution: This method starts with a racemic mixture of 1-phenylpyrrolidin-3-ol. A chiral catalyst, often an enzyme, selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material, such as an amino acid, to construct the desired chiral pyrrolidine ring.

This guide will focus on the first two strategies, as they are the most commonly employed and versatile for accessing both enantiomers of 1-phenylpyrrolidin-3-ol.

Asymmetric Synthesis via Catalytic Reduction of 1-Phenylpyrrolidin-3-one

The most direct route to enantiomerically enriched 1-phenylpyrrolidin-3-ol is the asymmetric reduction of the corresponding ketone, 1-phenylpyrrolidin-3-one. The choice of catalyst and reducing agent is paramount in achieving high enantioselectivity. One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

The Causality Behind CBS Reduction

The CBS reduction utilizes a borane source, such as borane-dimethyl sulfide complex (BMS), in the presence of a catalytic amount of a chiral oxazaborolidine. The oxazaborolidine, derived from a chiral amino alcohol like (S)-prolinol, forms a complex with the borane.[1][2] The ketone substrate then coordinates to the boron atom of this complex in a sterically defined manner. This coordination orients the ketone so that the hydride from the borane is delivered to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The predictability of the stereochemical outcome is a key advantage of this method; the (S)-CBS catalyst typically affords the (R)-alcohol, while the (R)-CBS catalyst yields the (S)-alcohol.

Caption: Figure 1. Simplified workflow of the CBS reduction.

Experimental Protocol: Asymmetric Synthesis of (R)-1-Phenylpyrrolidin-3-ol

This protocol details the asymmetric reduction of 1-phenylpyrrolidin-3-one using (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Materials:

-

1-Phenylpyrrolidin-3-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenylpyrrolidin-3-one (1.0 eq) and anhydrous THF (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

-

Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Workup: Add 2 M HCl and stir for 30 minutes. Basify the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-1-phenylpyrrolidin-3-ol.

-

Chiral Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Note: To synthesize (S)-1-phenylpyrrolidin-3-ol, simply substitute the (S)-2-Methyl-CBS-oxazaborolidine with the (R)-enantiomer of the catalyst.

| Parameter | Condition | Rationale |

| Catalyst | (S)- or (R)-2-Methyl-CBS-oxazaborolidine | Provides the chiral environment for stereoselective hydride delivery. |

| Reducing Agent | Borane-dimethyl sulfide (BMS) | The source of hydride for the reduction. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants and does not interfere with the borane. |

| Temperature | 0 °C to room temperature | Lower temperature enhances enantioselectivity. |

| Catalyst Loading | 5-10 mol% | Sufficient to achieve a good reaction rate without being wasteful. |

Kinetic Resolution of Racemic 1-Phenylpyrrolidin-3-ol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of 1-phenylpyrrolidin-3-ol, lipase-catalyzed acylation is a highly effective method.

The Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. Crucially, many lipases exhibit high enantioselectivity. When a racemic alcohol is treated with an acyl donor in the presence of a suitable lipase, one enantiomer will be acylated at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Novozym 435, an immobilized form of Candida antarctica lipase B, is a commonly used and highly effective catalyst for this transformation.[3]

Caption: Figure 2. General workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylpyrrolidin-3-ol

This protocol describes the kinetic resolution of racemic 1-phenylpyrrolidin-3-ol using Novozym 435.

Materials:

-

Racemic 1-phenylpyrrolidin-3-ol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (4 Å)

-

Celite®

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask, add racemic 1-phenylpyrrolidin-3-ol (1.0 eq), anhydrous solvent (20 mL per gram of alcohol), and activated 4 Å molecular sieves.

-

Acyl Donor and Enzyme Addition: Add vinyl acetate (0.6 eq) and Novozym 435 (20-50 mg per mmol of alcohol).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the esterified product.

-

Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the Celite® pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the ester by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

-

Chiral Analysis: Determine the enantiomeric excess of the recovered alcohol and the ester by chiral HPLC.

Note: The unreacted (S)-alcohol is isolated directly. The (R)-ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to obtain the (R)-alcohol.

| Parameter | Condition | Rationale |

| Enzyme | Novozym 435 | Highly active and selective immobilized lipase, allowing for easy recovery and reuse. |

| Acyl Donor | Vinyl acetate | Irreversible acyl donor, as the byproduct (acetaldehyde) is volatile. |

| Solvent | Anhydrous organic solvent | Prevents hydrolysis of the ester product and maintains enzyme activity. |

| Temperature | 30-40 °C | Optimal temperature for lipase activity without causing denaturation. |

| Conversion | ~50% | Maximizes the enantiomeric excess of both the unreacted starting material and the product. |

Chiral HPLC Analysis

The determination of enantiomeric excess is a critical step in any asymmetric synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Typical Chiral HPLC Conditions:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating the enantiomers of 1-phenylpyrrolidin-3-ol.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve good separation and reasonable retention times.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.

Method Development:

Method development for chiral HPLC is often empirical. It involves screening different chiral columns and varying the composition of the mobile phase to find the optimal conditions for baseline separation of the two enantiomers.

Conclusion

The preparation of enantiomerically pure 1-phenylpyrrolidin-3-ol building blocks is essential for the development of new chiral drugs. Both asymmetric synthesis via CBS reduction and lipase-catalyzed kinetic resolution are robust and reliable methods for accessing these valuable compounds. The choice of method will depend on factors such as the availability of starting materials, the desired enantiomer, and the scale of the synthesis. Careful optimization of reaction conditions and accurate analysis of enantiomeric excess by chiral HPLC are crucial for success. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize these important chiral building blocks.

References

-

European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL (EP 3415499 A1). Retrieved from [Link]

- Wannaporn, M., et al. (2020). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry.

- Google Patents. (2018). Process for the preparation of 1-methylpyrrolidin-3-ol (CN108698989B).

- Chen, Y. H., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzyme-link screening. Future Medicinal Chemistry.

- ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

- Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction.

- Sukhorukov, A. Y. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4887.

- Jäger, S., & Griesbeck, A. G. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2394-2406.

- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols. Tetrahedron, 59(43), 8411-8414.

- Lu, Z., et al. (2019). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)

- Main, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

- Lee, C. J., & Lee, K. J. (2018).

- ResearchGate. (n.d.). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)

- ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?.

- Behenna, D. C., & Stoltz, B. M. (2004). A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines.

- Aune, T. K., et al. (2022). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 27(13), 4235.

- Sukhorukov, A. Y. (2020). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.

- Tömösközi, J., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 27(19), 6520.

- Phenomenex. (n.d.).

- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29727-29754.

- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity (WO2007024113A1).

- Sathiyasundar, R., Selvakumar, K., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase.

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

- MDPI. (n.d.).

Sources

Synthesis of N-Phenyl-3-Hydroxypyrrolidine: An Application Note and Protocol for Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its prevalence is due to its favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and its utility as a versatile template for creating structurally diverse drug candidates.[1] This application note provides a comprehensive guide to the synthesis of N-phenyl-3-hydroxypyrrolidine, a valuable building block in drug discovery, through the reaction of 1,4-dichloro-2-butanol with aniline. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the expected outcomes and analytical characterization.

Reaction Principle and Mechanism

The formation of N-phenyl-3-hydroxypyrrolidine from 1,4-dichloro-2-butanol and aniline proceeds through a sequential intermolecular and intramolecular nucleophilic substitution (SN2) pathway. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the substitutions.

Step 1: Intermolecular Nucleophilic Substitution

The reaction initiates with the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbons of 1,4-dichloro-2-butanol. Given the presence of a hydroxyl group at the C-2 position, the two chloromethyl carbons (C-1 and C-4) are the primary sites for nucleophilic attack. The attack at the C-1 position is generally favored, leading to the formation of the N-(4-chloro-3-hydroxybutyl)aniline intermediate.

Step 2: Intramolecular Cyclization

Following the initial substitution, the secondary amine nitrogen of the intermediate acts as an internal nucleophile. It attacks the remaining electrophilic carbon bearing a chlorine atom (C-4), displacing the chloride ion and forming the stable five-membered pyrrolidine ring. This intramolecular cyclization is a crucial step in the formation of the desired product.

Caption: Reaction mechanism for the synthesis of N-phenyl-3-hydroxypyrrolidine.

Experimental Protocol

This protocol is a representative method derived from established procedures for the synthesis of analogous N-substituted 3-hydroxypyrrolidines.[2][3] Researchers should optimize the conditions for their specific requirements.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Dichloro-2-butanol | Reagent | Major Chemical Supplier | Handle with care, irritant. |

| Aniline | Reagent | Major Chemical Supplier | Freshly distilled if necessary. |

| Potassium Carbonate (K2CO3) | Anhydrous | Major Chemical Supplier | Finely powdered. |

| Acetonitrile (CH3CN) | Anhydrous | Major Chemical Supplier | |

| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | |

| Hexanes | ACS Grade | Major Chemical Supplier | |

| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na2SO4) | Major Chemical Supplier | ||

| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-dichloro-2-butanol (10.0 g, 70.9 mmol), aniline (7.2 g, 77.0 mmol, 1.1 equivalents), and finely powdered anhydrous potassium carbonate (24.5 g, 177.3 mmol, 2.5 equivalents).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Dissolve the crude oil in 150 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 2 x 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-3-hydroxypyrrolidine.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain N-phenyl-3-hydroxypyrrolidine as a viscous oil or a low-melting solid.

-

Caption: Experimental workflow for the synthesis of N-phenyl-3-hydroxypyrrolidine.

Expected Results and Characterization